2,5-Dimethylphenyl isothiocyanate
Overview
Description
The provided papers do not directly discuss 2,5-Dimethylphenyl isothiocyanate, but they do provide insights into the behavior of similar compounds, which can be useful for understanding the chemical and physical properties of the compound . For instance, the reaction of 2,5-dimethyl-3,4-dinitrothiophen with secondary amines suggests that steric hindrance plays a significant role in the chemical reactivity of dimethylthiophene derivatives .
Synthesis Analysis
While the synthesis of 2,5-Dimethylphenyl isothiocyanate is not explicitly described in the provided papers, the synthesis of related compounds can offer valuable information. For example, the preparation of 2,5-dimethylene-2,5-dihydrothiophene through the pyrolysis of 5-methylthenyl benzoate indicates that heat-induced reactions can be a viable pathway for synthesizing thiophene derivatives . Similarly, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride demonstrates the use of chlorosulfonic acid in producing complex molecules with sulfonyl groups .
Molecular Structure Analysis
The molecular structure of compounds related to 2,5-Dimethylphenyl isothiocyanate has been studied using techniques such as X-ray single crystal diffraction. For instance, the crystal structure analysis of 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen reveals a puckered dihydrothiophen ring with significant differences in C–S bond lengths, indicating the influence of steric factors on molecular conformation . Additionally, the structural characterization of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers provides insights into the organization of molecular crystals and the role of hydrogen bonds in the framework .
Chemical Reactions Analysis
The chemical reactivity of thiophene derivatives is highlighted in the papers. For example, the reaction of 2,5-dimethylene-2,5-dihydrothiophene with triplet oxygen leads to the formation of a cyclic bisperoxide, which upon heating decomposes into various hydroxymethylthiophene and diformylthiophene products . This suggests that oxygen and heat can significantly affect the chemical pathways and products of thiophene derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds studied in the papers can provide indirect information about 2,5-Dimethylphenyl isothiocyanate. The kinetic investigations of the substitution reactions of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride in aqueous solution, along with the ab initio quantum-chemical calculations, offer data that correlate well with the stereo-chemical characteristics of the molecules . This implies that the physical properties such as solubility and reactivity can be influenced by the molecular structure and steric hindrance.
Scientific Research Applications
Synthesis and Chemical Reactions
Sterically Congested Rings Synthesis : 2,5-Dimethylphenyl isothiocyanate participates in reactions forming sterically congested rings. For instance, 2,6-Dimethylphenyl isocyanide reacts with benzoyl isothiocyanate, yielding a ten-membered ring containing the S–S–S moiety (Yavari & Djahaniani, 2010).
Formation of N-Substituted Carbothioamides : The compound is used in the formation of N-substituted carbothioamides of thiophene-2-carboxylic and 2,5-dimethyl-thiophne-5-carboxylic acid through a reaction with thiophene and 2,5-dimethylthiophene (Jagodziński, Jagodzińska, & Jabłoński, 1986).
Photoreleasable Protecting Group for Carboxylic Acids : 2,5-Dimethylphenacyl, a derivative, acts as a photoreleasable protecting group for carboxylic acids. Its photolysis leads to the formation of corresponding acids in almost quantitative yields (Klan, Zabadal, & Heger, 2000).
Synthesis of Isoxazoles : It's involved in the synthesis of functionally substituted isoxazoles, leading to the formation of sulfonamides and urea derivatives containing isoxazole fragments (Potkin, Petkevich, & Zalesskaya, 2009).
Environmental and Sustainability Applications
- Environmentally Sustainable Synthesis : In a study, tandem reactions of isothiocyanates with 2-aminothiophenols or 2-aminophenols were carried out efficiently in water, indicating a more environmentally sustainable approach to synthesis (Zhang, Jia, Wang, & Fan, 2011).
Miscellaneous Applications
Corrosion Inhibition : Methyl substituted phenyl containing dithiocarbamate compounds, similar in structure to 2,5-Dimethylphenyl isothiocyanate, have been investigated as corrosion inhibitors against steel corrosion (Kıcır, Tansuğ, Erbil, & Tüken, 2016).
Luminescence Sensing : Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, related to 2,5-Dimethylphenyl isothiocyanate, have been synthesized and found to be effective in luminescence sensing of benzaldehyde-based derivatives (Shi, Zhong, Guo, & Li, 2015).
Safety And Hazards
“2,5-Dimethylphenyl isothiocyanate” may cause an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
2-isothiocyanato-1,4-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-7-3-4-8(2)9(5-7)10-6-11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBXZRJVMSWGAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172825 | |
Record name | 2,5-Dimethylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylphenyl isothiocyanate | |
CAS RN |
19241-15-7 | |
Record name | 2,5-Dimethylphenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-isothiocyanato-1,4-dimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.